tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate
Description
tert-Butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate: is a compound that features an imidazole ring, a phenyl group, and a tert-butyl carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-10-11-6-4-5-7-12(11)13-16-8-9-17-13/h4-9H,10H2,1-3H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAHONQZHGTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method involves the use of palladium-catalyzed amidation reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes are likely employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the phenyl group or other substituents, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the imidazole ring, using various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Catalysts: Palladium catalysts for amidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: The imidazole ring is a common motif in many biologically active compounds. This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing molecules .
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings that require the stability and reactivity of the imidazole ring .
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Uniqueness: What sets tert-butyl N-[[2-(1H-imidazol-2-yl)phenyl]methyl]carbamate apart is the combination of the imidazole ring with the phenyl group and tert-butyl carbamate moiety. This unique structure provides distinct reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science .
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